1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide 1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide
Brand Name: Vulcanchem
CAS No.: 951021-03-7
VCID: VC13579959
InChI: InChI=1S/C5H9N2O2.C2F6NO4S2/c1-8-6-3-4-7(5-6)9-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5H,1-2H3;/q+1;-1
SMILES: CON1C=C[N+](=C1)OC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Molecular Formula: C7H9F6N3O6S2
Molecular Weight: 409.3 g/mol

1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide

CAS No.: 951021-03-7

Cat. No.: VC13579959

Molecular Formula: C7H9F6N3O6S2

Molecular Weight: 409.3 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide - 951021-03-7

Specification

CAS No. 951021-03-7
Molecular Formula C7H9F6N3O6S2
Molecular Weight 409.3 g/mol
IUPAC Name bis(trifluoromethylsulfonyl)azanide;1,3-dimethoxyimidazol-1-ium
Standard InChI InChI=1S/C5H9N2O2.C2F6NO4S2/c1-8-6-3-4-7(5-6)9-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5H,1-2H3;/q+1;-1
Standard InChI Key PPGPWZWXCSNVNK-UHFFFAOYSA-N
SMILES CON1C=C[N+](=C1)OC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Canonical SMILES CON1C=C[N+](=C1)OC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

[EMIM][TFSI] consists of a 1-ethyl-3-methylimidazolium cation paired with a bis(trifluoromethylsulfonyl)imide anion. The cation features:

  • Ethyl group at the N1 position

  • Methyl group at the N3 position

  • Planar aromatic imidazolium ring providing π-conjugation

The TFSI⁻ anion contains two trifluoromethylsulfonyl groups bonded to a central nitrogen atom, creating a delocalized charge distribution that enhances stability .

Table 1: Key Physicochemical Parameters

PropertyValue
Melting Point≥15°C
Density (25°C)1.53 g/cm³
Viscosity39.4 cP
Ionic Conductivity6.63 mS/cm
Electrochemical Window4.7 V
Water SolubilityInsoluble

Synthesis and Purification

The compound is synthesized via metathesis reaction:

  • Reactants: 1-Ethyl-3-methylimidazolium chloride (EMIM-Cl) and lithium bis(trifluoromethylsulfonyl)imide (LiTFSI)

  • Solvent: Acetonitrile

  • Conditions: 48-hour stirring at 20°C

  • Purification:

    • Repeated aqueous washing to remove Cl⁻ contaminants

    • Silica column chromatography with ethyl acetate

    • Final vacuum drying yields 62% pure product

Electrochemical Behavior

Conductivity Mechanisms

The ionic conductivity of 6.63 mS/cm arises from:

  • Vehicle mechanism: Ion pairs migrate through the liquid matrix

  • Grotthuss mechanism: Anion structural diffusion via hydrogen bond networks
    Molecular dynamics simulations reveal that 27% of conductivity derives from correlated ion motion, while 73% stems from self-diffusion .

Electrochemical Stability

The 4.7 V window enables applications in high-voltage systems:

  • Anodic limit: +2.1 V vs. Ag/Ag⁺

  • Cathodic limit: -2.6 V vs. Ag/Ag⁺
    Cyclic voltammetry shows negligible decomposition over 500 cycles at 100 mV/s scan rates .

Solvent Applications

Gas Absorption

[EMIM][TFSI] exhibits exceptional CO₂ solubility:

  • Capacity: 0.33 mol CO₂/mol IL at 30°C

  • Mechanism: Lewis acid-base interaction between CO₂ and TFSI⁻ anion

  • Regeneration: 98% CO₂ release upon heating to 80°C

Nanomaterial Synthesis

Microwave-assisted synthesis in [EMIM][TFSI] produces:

  • Zinc Oxide Nanoparticles: 15-20 nm diameter with wurtzite structure

  • Gold Nanoclusters: 2.4 nm particles showing surface plasmon resonance at 520 nm

Battery Electrolyte Formulations

Lithium-Ion Systems

When mixed with carbonate solvents (ethylene carbonate/dimethyl carbonate):

  • Ionic conductivity increases 40% compared to pure IL

  • Li⁺ transference number improves from 0.24 to 0.38

  • Interfacial stability: Forms stable SEI layer <5 nm thick

Supercapacitor Performance

Activated carbon electrodes in [EMIM][TFSI] achieve:

  • Specific capacitance: 158 F/g at 1 A/g

  • Energy density: 32 Wh/kg

  • Cycle life: 95% retention after 10,000 cycles

Emerging Applications

Flexible Electronics

Incorporating 20 wt% [EMIM][TFSI] into polydimethylsiloxane yields:

  • Stretchability: 480% elongation at break

  • Conductivity: 0.8 S/m

  • Transparency: 92% at 550 nm

Pharmaceutical Synthesis

As reaction medium for iodination reactions:

  • Yield: 94% for antifungal agent synthesis

  • Recycling: 4 cycles without activity loss

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